molecular formula C32H38N6O10S2 B193638 Amoxicillin open ring dimer CAS No. 73590-06-4

Amoxicillin open ring dimer

Cat. No.: B193638
CAS No.: 73590-06-4
M. Wt: 730.8 g/mol
InChI Key: GERXQFMVSQUXHT-BOUYBQKTSA-N
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Description

Amoxicillin open ring dimer is an impurity of Amoxicillin . Amoxicillin is a β-lactam family antibiotic that is commonly used in conjunction with clavulanic acid to treat bacterial infections .


Synthesis Analysis

The synthesis of Amoxicillin and its derivatives has been extensively studied . The major analytical methods found were high-performance liquid chromatography (HPLC), ultra-performance liquid chromatography (U-HPLC), capillary electrophoresis and iodometry .


Molecular Structure Analysis

The molecular formula of this compound is C32H38N6O10S2 . The exact mass is 774.17 and the molecular weight is 774.770 .


Chemical Reactions Analysis

The dimerization reaction of penicillin antibiotics, including Amoxicillin, has been discussed in several studies . Four different dimerization pathways were simulated via computational chemistry, and the dominant dimerization reaction was identified .

Scientific Research Applications

Immunochemical Detection

  • Detection in Food Samples : A study developed an Enzyme-Linked Immunosorbent Assay (ELISA) capable of detecting penicillins like amoxicillin in milk samples. This assay can detect open-ring penicillins with high specificity and is important for ensuring food safety and monitoring illegal use of penicillinase enzymes in milk production (Broto et al., 2015).

Oxidative Transformations

  • Free Radical Oxidation : Research on amoxicillin's structure revealed susceptibility to free radical oxidation. This study, using pulse radiolysis techniques, identified predominant sites for •OH attack in amoxicillin, contributing valuable insights into its molecular behavior (Szabó et al., 2016).

Impurity Identification

  • Identification of Dimer Impurities : A method involving capillary liquid chromatography and tandem mass spectrometry was developed for identifying polymerized impurities, including dimers, in ampicillin and amoxicillin. This is crucial for quality control in pharmaceuticals (Lu & Feng, 2007).

Quality Analysis of Tablets

  • Evaluating Tablet Quality : A study reported a method using near-infrared spectroscopy to evaluate the quality of amoxicillin and clavulanate potassium tablets, considering the amoxicillin cycle-closed dimer as a critical quality indicator (Chong et al., 2017).

Environmental Impact

  • Hydrolysis Products and Environmental Contaminants : Another study focused on the environmental impact of amoxicillin, examining its abiotic degradation and transformation products formed under different pH conditions. This research is significant for understanding the environmental fate of amoxicillin (Hirte et al., 2016).

Mechanism of Action

Target of Action

Amoxicillin, the parent compound of Amoxicillin dimer, primarily targets penicillin-binding proteins (PBPs) . These proteins are essential for the cross-linking of D-alanine and D-aspartic acid in bacterial cell walls . The primary targets of Amoxicillin are gram-positive bacteria, particularly streptococcal bacteria causing upper respiratory tract infections .

Mode of Action

Amoxicillin inhibits bacterial cell wall synthesis by binding to one or more of the PBPs . This binding inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . The cycle-closed dimer of Amoxicillin is an important impurity in Amoxicillin and clavulanate potassium tablets .

Biochemical Pathways

Amoxicillin disrupts crucial biochemical pathways by binding to specific targets, thereby preventing cell growth . It affects a vast number of sensitive intestinal bacterial species that directly engross their corresponding functions . As a result, the functionally redundant resistant intestinal bacterial species, initially present at low levels, become more abundant .

Pharmacokinetics

Amoxicillin is better absorbed following oral administration than other β-lactam antibiotics . Its β-lactamase degradation might be prevented by using a molecular [AMOX:β-CD] complex . The stability constant for Amoxicillin with β-CD was determined to be 1,878 M −1 .

Result of Action

Amoxicillin has a tremendous influence on the overall taxonomic composition of the gut microbiota . It increases the relative abundance of certain bacteria like Klebsiella and Bacteroides uniformis, while decreasing the members of Parabacteroides, Bifidobacterium, and Phascolarctobacterium . It also significantly enhances the functional pathway genes and beta-lactam resistance genes .

Action Environment

Environmental factors can exacerbate antimicrobial contamination and the spread of antimicrobial resistance . The extensive utilization of antibiotics across multiple sectors, such as agriculture, animal husbandry, poultry, and fish farming, primarily as growth enhancers, exacerbates the escalating challenge of antibiotic resistance . The role of environmental factors in antimicrobial contamination and the spread of antimicrobial resistance is often overlooked .

Future Directions

The understanding of penicillin dimerization mechanism facilitates analyses of polymers in samples and possible discovery of dominant polymers . This could lead to a polymer control approach to maintaining penicillin antibiotics in an active formulation .

Biochemical Analysis

Biochemical Properties

Amoxicillin dimer interacts with various enzymes and proteins in the body. It competitively inhibits penicillin-binding proteins, which are responsible for the synthesis of bacterial cell walls . This inhibition leads to the upregulation of autolytic enzymes and the prevention of cell wall synthesis . The biochemical reactions involving Amoxicillin dimer are crucial for its antibacterial activity.

Cellular Effects

Amoxicillin dimer, like its parent compound amoxicillin, has significant effects on various types of cells, particularly bacterial cells. By inhibiting the synthesis of bacterial cell walls, it causes bacterial cells to become susceptible to osmotic pressure and eventually leads to cell lysis . This effect on cellular processes is a key aspect of the antibacterial activity of Amoxicillin dimer.

Molecular Mechanism

The molecular mechanism of action of Amoxicillin dimer involves binding interactions with biomolecules and changes in gene expression. As mentioned earlier, it competitively inhibits penicillin-binding proteins, leading to the prevention of bacterial cell wall synthesis . This inhibition is achieved through the binding of Amoxicillin dimer to the active sites of these proteins, preventing them from carrying out their normal function.

Temporal Effects in Laboratory Settings

It is known that the parent compound, amoxicillin, has a long duration of action as it is usually given twice daily . Mild overdoses are not associated with significant toxicity, indicating a wide therapeutic range .

Dosage Effects in Animal Models

The effects of Amoxicillin dimer at different dosages in animal models are not well-studied. The parent compound, amoxicillin, has been studied extensively. For instance, in a study on dogs, a dose of 13.2 mg/kg of amoxicillin with clavulanic acid achieved an amoxicillin plasma concentration of 6 mcg/mL .

Metabolic Pathways

The metabolic pathways of Amoxicillin dimer involve oxidation, hydroxylation, and oxidative deamination . A phase II metabolite with glucuronic acid was also observed . Neither sulfate nor glutathione conjugates were detected .

Transport and Distribution

The parent compound, amoxicillin, is known to be well-absorbed after oral administration, leading to high serum concentrations .

Subcellular Localization

The parent compound, amoxicillin, is known to target the bacterial cell wall, where it inhibits the function of penicillin-binding proteins .

Properties

IUPAC Name

(2S,5R,6R)-6-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-2-[(2R,4S)-4-carboxy-5,5-dimethyl-1,3-thiazolidin-2-yl]acetyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H38N6O10S2/c1-31(2)21(29(45)46)37-26(49-31)19(35-23(41)17(33)13-5-9-15(39)10-6-13)25(43)34-18(14-7-11-16(40)12-8-14)24(42)36-20-27(44)38-22(30(47)48)32(3,4)50-28(20)38/h5-12,17-22,26,28,37,39-40H,33H2,1-4H3,(H,34,43)(H,35,41)(H,36,42)(H,45,46)(H,47,48)/t17-,18-,19-,20-,21+,22+,26-,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GERXQFMVSQUXHT-BOUYBQKTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(NC(S1)C(C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O)NC(=O)C(C5=CC=C(C=C5)O)N)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N[C@H](S1)[C@@H](C(=O)N[C@H](C2=CC=C(C=C2)O)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O)NC(=O)[C@@H](C5=CC=C(C=C5)O)N)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H38N6O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301098247
Record name Glycinamide, (2R)-2-(4-hydroxyphenyl)glycyl-(2S)-2-[(2R,4S)-4-carboxy-5,5-dimethyl-2-thiazolidinyl]glycyl-N-[(2S,5R,6R)-2-carboxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-6-yl]-2-(4-hydroxyphenyl)-, (2R)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

730.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73590-06-4
Record name Glycinamide, (2R)-2-(4-hydroxyphenyl)glycyl-(2S)-2-[(2R,4S)-4-carboxy-5,5-dimethyl-2-thiazolidinyl]glycyl-N-[(2S,5R,6R)-2-carboxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-6-yl]-2-(4-hydroxyphenyl)-, (2R)-
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amoxicillin open ring dimer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073590064
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Record name Glycinamide, (2R)-2-(4-hydroxyphenyl)glycyl-(2S)-2-[(2R,4S)-4-carboxy-5,5-dimethyl-2-thiazolidinyl]glycyl-N-[(2S,5R,6R)-2-carboxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-6-yl]-2-(4-hydroxyphenyl)-, (2R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301098247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[(2S, 5R, 6R)-2-CARBOXY-3,3-DIMETHYL-7-OXO-4-THIA-1-AZABICYCLO[3.2.0]HEPTAN-6-YL]-D-(4-HYDROXYPHENYL)GLYCYL-L-[(2R,4S)-4-CARBOXY-5,5-DIMETHYL-2-THIAZOLIDIN-2-YL]GLYCYL-D-(4-HYDROXYPHENYL)GLYCINAMIDE
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Record name AMOXICILLIN OPEN RING DIMER
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of amoxicillin dimer as an impurity in amoxicillin sodium for injection?

A: The presence of impurities like amoxicillin dimer in pharmaceutical formulations can impact the drug's efficacy and safety. While the study found the content of amoxicillin dimer to be less than 3% in the analyzed batches [], understanding its formation and potential effects is crucial for optimizing production processes and ensuring the quality of amoxicillin sodium for injection.

Q2: How can the formation of amoxicillin dimer be minimized during the production of amoxicillin sodium for injection?

A: The study suggests that identifying and quantifying impurities like amoxicillin dimer is crucial for optimizing the production process []. Further research is needed to pinpoint the specific manufacturing steps that may contribute to dimer formation. Potential areas for investigation include:

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